In vitro toxicity and safety profile of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
In vitro toxicity and safety profile of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Authored by: A Senior Application Scientist
Foreword: A Proactive Approach to Safety Assessment
In the landscape of modern drug discovery and chemical development, the early and rigorous assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful innovation. This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel compound, N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide . While specific toxicological data for this molecule is not yet extensively published, this document outlines a robust, multi-pronged strategy for its evaluation, grounded in established principles of toxicology and regulatory science. Our approach is designed to be both scientifically rigorous and resource-efficient, enabling researchers to build a detailed preliminary safety profile. The methodologies described herein are selected to provide a holistic view of potential toxicities, from general cellular health to specific organ-level liabilities.
Compound at a Glance: N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Chemical Structure:
-
IUPAC Name: N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
-
Key Features:
-
1,2-Oxazole Core: A five-membered heterocyclic ring containing nitrogen and oxygen, a scaffold present in various biologically active compounds.[1]
-
Carboxamide Linker: An amide group connecting the oxazole ring to the phenyl group, known for its role in molecular interactions and stability.
-
Bromophenyl Moiety: A phenyl group substituted with a bromine atom, which can influence metabolic stability and potential for off-target effects.
-
The presence of these functional groups necessitates a thorough toxicological evaluation to identify any potential liabilities early in the development process.
Foundational Pillar: Cytotoxicity Assessment
The initial step in any toxicity assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for designing subsequent, more specific toxicity assays. We recommend a dual-assay approach to capture different mechanisms of cell death.
Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cell line relevant to the compound's intended use) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance at 490 nm at different time points.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the concentration at which significant membrane damage occurs.
Caption: Dual Cytotoxicity Assessment Workflow.
Genotoxicity: Assessing Mutagenic and Clastogenic Potential
Genotoxicity assays are critical for predicting the potential of a compound to cause genetic damage that could lead to cancer.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine again.
Experimental Protocol: Ames Test
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and with or without S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Compound Treatment: Treat the cells with the test compound at a range of concentrations for a period that covers one to two cell cycles.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Caption: Genotoxicity Assessment Strategy.
Organ-Specific Toxicity Screening
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to toxicity. In vitro assays using liver-derived cells can provide early warnings of potential hepatotoxicity.
Experimental Protocol: Hepatotoxicity Screening in HepG2 Cells
-
Cell Culture: Culture HepG2 cells, a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes.
-
Compound Exposure: Treat the cells with the test compound for 24 and 48 hours.
-
Biochemical Assays:
-
ALT/AST Release: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.
-
GSH Levels: Measure intracellular glutathione (GSH) levels as an indicator of oxidative stress.
-
-
Data Analysis: A significant increase in ALT/AST release and/or a significant depletion of GSH suggests potential hepatotoxicity.
Cardiotoxicity: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Compound Application: Apply the test compound at multiple concentrations and measure the effect on the hERG current.
-
Data Analysis: Determine the IC50 for hERG channel inhibition. A low IC50 value is a significant red flag for potential cardiotoxicity.
Data Summary and Interpretation
A comprehensive summary of the in vitro toxicity data is essential for making informed decisions about the future development of the compound.
| Assay | Endpoint | Cell Line | Result (Example) | Interpretation |
| Cytotoxicity | ||||
| MTT | IC50 (Metabolic Viability) | HEK293 | > 100 µM | Low general cytotoxicity |
| LDH | EC50 (Membrane Integrity) | HEK293 | > 100 µM | No significant membrane damage |
| Genotoxicity | ||||
| Ames Test | Fold increase over background | S. typhimurium | < 2-fold at all doses | Not mutagenic |
| Micronucleus Assay | Micronucleus Frequency | CHO | No significant increase | Not clastogenic or aneugenic |
| Organ Toxicity | ||||
| Hepatotoxicity | ALT/AST Release, GSH Depletion | HepG2 | No significant changes | Low risk of direct hepatotoxicity |
| Cardiotoxicity (hERG) | IC50 (hERG Channel Inhibition) | HEK293-hERG | 35 µM | Moderate risk, warrants further investigation |
Conclusion and Forward Look
This technical guide provides a robust framework for the initial in vitro safety assessment of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. A favorable profile in these assays would provide strong support for its continued development. Conversely, any identified liabilities would allow for early mitigation strategies, such as structural modification or targeted in vivo follow-up studies. By adopting this proactive and comprehensive approach, we can ensure that the development of novel chemical entities proceeds with a firm foundation of scientific rigor and a commitment to safety.
References
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. National Center for Biotechnology Information.[Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. National Center for Biotechnology Information.[Link]
-
SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL). Farmacia Journal.[Link]
-
Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI.[Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar.[Link]
-
Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed.[Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.[Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Center for Biotechnology Information.[Link]
-
Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing.[Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. ResearchGate.[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information.[Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information.[Link]/PMC8396016/)
